

A Comparative Guide to the X-ray Crystallography of Phenyl-Substituted Compounds

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Compound of Interest

Compound Name: *2-methyl-7-phenyl-1H-indene*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for three distinct phenyl-substituted organic compounds. By presenting key crystallographic parameters alongside detailed experimental protocols, this document aims to offer valuable insights for researchers engaged in structural chemistry, materials science, and drug discovery. The inclusion of visual diagrams for the experimental workflow and intermolecular interactions further elucidates the principles and outcomes of X-ray crystallographic studies.

Experimental Protocols

The methodologies described below are representative of standard procedures for the single-crystal X-ray diffraction analysis of small organic molecules.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of phenyl-substituted compounds is slow evaporation from a suitable solvent. The purified compound is dissolved in a solvent or a mixture of solvents until saturation or near-saturation is achieved. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days. This gradual increase in concentration promotes the formation of

well-ordered single crystals suitable for diffraction experiments. For instance, colorless crystals of N'-acetyl-N'-phenyl-2-naphthohydrazide have been obtained from a solution in a methanol-chloroform mixture. Similarly, crystals of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one were grown from an ethanol solution.

Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation. The crystal is then placed within the X-ray beam of a diffractometer and maintained at a low temperature, typically 100 K or 150 K, using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The diffractometer is equipped with a radiation source, such as a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α X-ray tube, and a detector (e.g., a CCD or CMOS detector). The crystal is rotated through a series of angles, and for each orientation, the intensities of the diffracted X-ray beams are recorded as a series of diffraction images.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F^2 calculations. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).

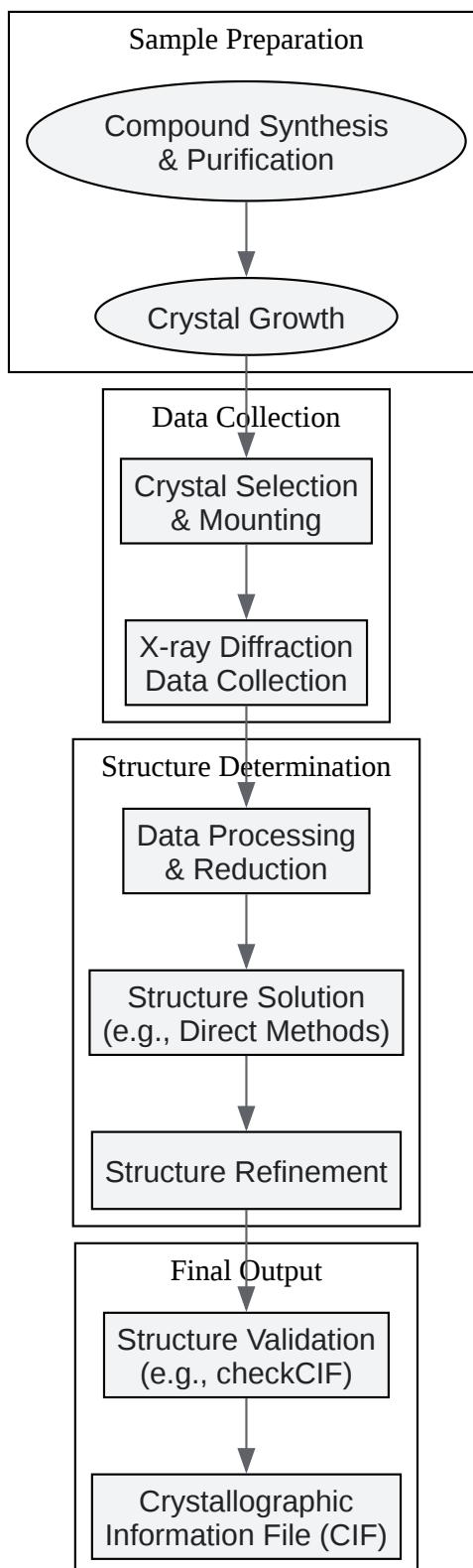
Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for three phenyl-substituted compounds, providing a basis for structural comparison.

Parameter	N'-acetyl-N'-phenyl-2-naphthohydrazide[1][2]	1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one[3]	Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate[4]
Chemical Formula	C ₁₉ H ₁₆ N ₂ O ₂	C ₁₆ H ₁₄ N ₂ O	C ₂₆ H ₂₃ NO ₂
Molecular Weight	304.34 g/mol	250.29 g/mol	381.46 g/mol
Crystal System	Triclinic	Monoclinic	Orthorhombic
Space Group	P-1	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 8.9164(7) Å, b = 9.7058(9) Å, c = 17.7384(12) Å α = 88.308(7)°, β = 89.744(6)°, γ = 86.744(7)°	a = 11.2319(3) Å, b = 6.4633(2) Å, c = 18.0673(5) Å β = 101.493(1)°	a = 8.8056(2) Å, b = 10.6638(2) Å, c = 21.8315(5) Å α = β = γ = 90°
Unit Cell Volume	1531.9(2) Å ³	1285.47(6) Å ³	2050.00(8) Å ³
Z (Molecules/Unit Cell)	4	4	4
Temperature	150.01(10) K	296(2) K	Not Reported
Radiation	Mo Kα (λ = 0.71073 Å)	Mo Kα (λ = 0.71073 Å)	Not Reported
R-factor (R1)	0.0580	0.040	0.044
Goodness-of-fit (GooF)	1.066	1.05	Not Reported

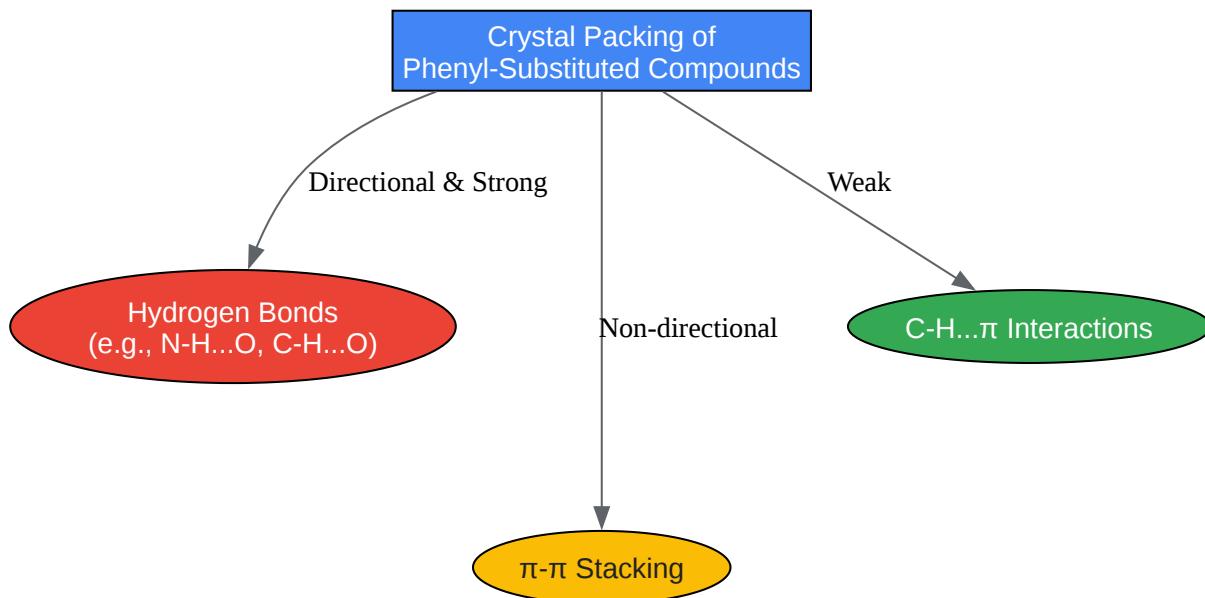
Visualizations

The following diagrams illustrate the general workflow of a single-crystal X-ray diffraction experiment and the logical relationships between common intermolecular interactions in the crystal packing of phenyl-substituted compounds.



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Caption: A generalized workflow for single-crystal X-ray crystallography.



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Caption: Logical relationships of key intermolecular interactions.

Conclusion

This comparative guide highlights the utility of single-crystal X-ray diffraction in elucidating the precise three-dimensional structures of phenyl-substituted compounds. The provided data reveals variations in crystal systems, space groups, and unit cell dimensions, which are influenced by the molecular structure and intermolecular interactions such as hydrogen bonding and π - π stacking. The detailed experimental protocols offer a standardized framework for obtaining high-quality crystallographic data. For researchers in drug development and materials science, a thorough understanding of these structural details is paramount for rational design and the prediction of physicochemical properties.

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